(2-Ethylphenyl)hydrazine chemical properties and structure
(2-Ethylphenyl)hydrazine chemical properties and structure
An In-depth Technical Guide to (2-Ethylphenyl)hydrazine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Ethylphenyl)hydrazine, focusing on its chemical properties, structure, synthesis, and critical role in pharmaceutical development. Designed for researchers, chemists, and professionals in drug discovery, this document synthesizes established scientific principles with practical, field-proven insights.
Introduction and Strategic Importance
(2-Ethylphenyl)hydrazine is an aromatic hydrazine derivative of significant interest in organic synthesis. While it serves as a versatile reagent, its primary claim to prominence is its role as an indispensable starting material for the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The molecule's structure, combining a reactive hydrazine moiety with a sterically influential ortho-ethylphenyl group, dictates its reactivity and utility. This guide will delve into the core chemical characteristics of this compound, primarily focusing on its more common and stable hydrochloride salt form, which is the standard in commercial and laboratory settings.[3][4]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and physical characteristics is fundamental to its effective application in synthesis.
Structural Elucidation
The core structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring at position 1, with an ethyl group (-CH₂CH₃) at the adjacent position 2. This ortho-substitution pattern is crucial for the cyclization reactions it is often employed in, such as the Fischer indole synthesis.
Caption: Molecular structure of (2-Ethylphenyl)hydrazine.
Physicochemical and Spectroscopic Data
(2-Ethylphenyl)hydrazine is typically handled as its hydrochloride salt for improved stability and ease of use. The properties listed below pertain to this salt form unless otherwise specified.
Table 1: Physicochemical Properties of (2-Ethylphenyl)hydrazine and its HCl Salt
| Property | Value | Source |
| IUPAC Name | (2-ethylphenyl)hydrazine | [5] |
| CAS Number | 19275-55-9 (free base)[5], 58711-02-7 (HCl salt)[6] | [5][6] |
| Molecular Formula | C₈H₁₂N₂ (free base), C₈H₁₃ClN₂ (HCl salt) | [5][6] |
| Molecular Weight | 136.19 g/mol (free base), 172.65 g/mol (HCl salt) | [5][6] |
| Appearance | Light yellow to beige crystalline solid/powder | [3][4] |
| Melting Point | 178 °C (decomposes) | [1][7] |
| Solubility | Soluble in water | [4][7] |
Table 2: Predicted Spectroscopic Data for (2-Ethylphenyl)hydrazine
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H-NMR | Aromatic Protons (C₆H₄) | ~6.7-7.3 ppm (complex multiplets) |
| Methylene Protons (-CH₂) | ~2.6 ppm (quartet) | |
| Methyl Protons (-CH₃) | ~1.2 ppm (triplet) | |
| Hydrazine Protons (-NHNH₂) | Broad signals, variable shift (~3.5-5.0 ppm) | |
| IR Spectroscopy | N-H Stretching (Hydrazine) | 3100-3300 cm⁻¹ (one or two bands) |
| C-H Stretching (Aromatic) | ~3000-3100 cm⁻¹ | |
| C-H Stretching (Aliphatic) | ~2850-2960 cm⁻¹ | |
| C=C Stretching (Aromatic) | ~1450-1600 cm⁻¹ |
Synthesis and Reactivity
The synthesis of (2-Ethylphenyl)hydrazine hydrochloride is a well-established, multi-step process starting from 2-ethylaniline. The causality behind each step is critical for ensuring high yield and purity.
Synthetic Workflow: Diazotization and Reduction
The standard laboratory and industrial synthesis involves two core transformations:
-
Diazotization: 2-Ethylaniline is converted to a diazonium salt using sodium nitrite under acidic conditions (hydrochloric acid). This reaction is highly exothermic and temperature-sensitive; maintaining a low temperature (0-10°C) is crucial to prevent the highly unstable diazonium salt from decomposing.[8]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be used, tin(II) chloride (SnCl₂) in concentrated HCl is a common and effective choice.[8] An alternative method utilizes sodium sulfite and sulfuric acid.[9]
Caption: General workflow for the synthesis of (2-Ethylphenyl)hydrazine HCl.
Detailed Experimental Protocol (Based on Literature Procedure)
This protocol describes a representative synthesis of (2-ethylphenyl)hydrazine hydrochloride.[8]
Materials:
-
2-Ethylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (2.3 eq)
-
Deionized Water
-
Decolorizing Carbon
Procedure:
-
Preparation of Aniline Salt: In a reaction vessel equipped with mechanical stirring and a thermometer, chill a solution of concentrated HCl and water to 0°C. Add 2-ethylaniline dropwise while vigorously stirring to form a thick suspension of the hydrochloride salt.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline salt suspension over 1.5 hours, ensuring the internal temperature is strictly maintained between 8°C and 14°C. The formation of the diazonium salt is critical and temperature control prevents unwanted side reactions or decomposition.[8]
-
Reduction: Prepare a solution of SnCl₂·2H₂O in a 1:1 mixture of concentrated HCl and water. Add this reducing solution to the diazonium salt mixture over several hours, keeping the internal temperature between 5°C and 10°C.[8]
-
Isolation: After the addition is complete, allow the reaction to stir for an extended period (e.g., 15 hours) to ensure complete reduction. Collect the resulting solid precipitate by filtration.
-
Purification: The crude solid is boiled in water with decolorizing carbon to remove impurities. The hot solution is filtered through a pad of Celite to remove the carbon. Concentrated HCl is added to the filtrate, which is then cooled in an ice bath to induce crystallization of the pure (2-ethylphenyl)hydrazine hydrochloride.
-
Drying: The purified crystalline product is collected by filtration and dried under vacuum over a desiccant like phosphorous pentoxide. The final product is typically obtained as tan plates with a melting point around 181-183°C.[8]
Key Applications in Drug Development
The primary utility of (2-ethylphenyl)hydrazine lies in its application as a key building block for heterocyclic compounds, most notably in the pharmaceutical industry.
Precursor to Etodolac
(2-Ethylphenyl)hydrazine is the crucial starting material for the synthesis of Etodolac, an NSAID that selectively inhibits cyclooxygenase-2 (COX-2).[1] The synthesis leverages the Fischer indole synthesis , a classic organic reaction where a phenylhydrazine is reacted with an aldehyde or ketone under acidic conditions to form an indole ring system. In the synthesis of Etodolac, (2-ethylphenyl)hydrazine is condensed with a suitable keto-ester to construct the 7-ethyl-tryptophol core of the final drug molecule.[2][9]
Sources
- 1. 2-Ethylphenylhydrazine hydrochloride | 58711-02-7 [chemicalbook.com]
- 2. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]
- 3. chembk.com [chembk.com]
- 4. China 2-Ethylphenyl hydrazine hydrochlorideï¼CAS# 58711-02-7) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. (2-Ethylphenyl)hydrazine | C8H12N2 | CID 2733210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. scribd.com [scribd.com]
